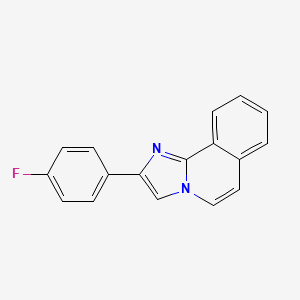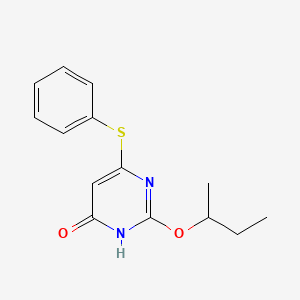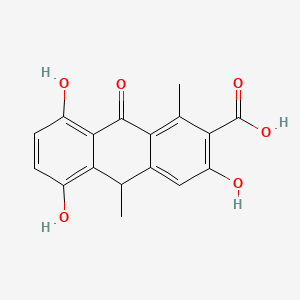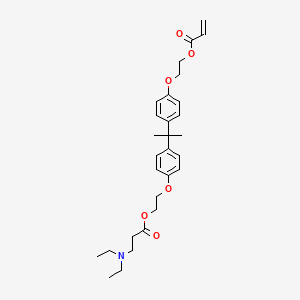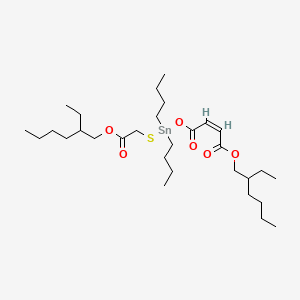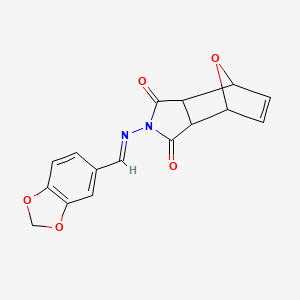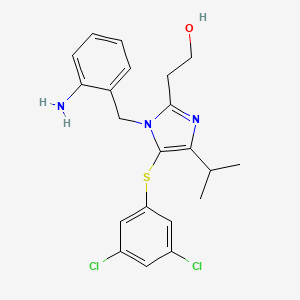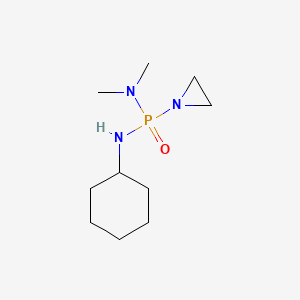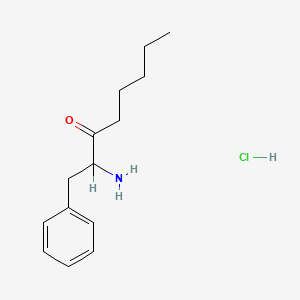
(+-)-2-Amino-1-phenyl-3-octanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2-Amino-1-phenyl-3-octanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of an amino group attached to a phenyl ring and an octanone chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol, followed by the formation of the amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-2-Amino-1-phenyl-3-octanone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(±)-2-Amino-1-phenyl-3-octanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or amides.
Scientific Research Applications
(±)-2-Amino-1-phenyl-3-octanone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (±)-2-Amino-1-phenyl-3-octanone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(±)-2-Amino-1-phenyl-3-octanone hydrochloride can be compared with other similar compounds such as:
Phenylacetone: A precursor in the synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride.
Amphetamine: Shares a similar phenylpropylamine structure but with different functional groups.
Methamphetamine: Another phenylpropylamine derivative with distinct pharmacological properties.
The uniqueness of (±)-2-Amino-1-phenyl-3-octanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of research applications.
Properties
CAS No. |
153788-03-5 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
2-amino-1-phenyloctan-3-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-5-10-14(16)13(15)11-12-8-6-4-7-9-12;/h4,6-9,13H,2-3,5,10-11,15H2,1H3;1H |
InChI Key |
JXHFCVIOCOBJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


